4-Bromo-2-(bromomethyl)pyridine hydrobromide

Purity Specification Quality Assurance Synthetic Reliability

4-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 1190108-35-0, MW 331.83) delivers two orthogonal electrophilic handles—a 4-aryl bromide for selective Pd-catalyzed Suzuki-Miyaura cross-coupling and a 2-bromomethyl group for subsequent nucleophilic substitution with amines, thiols, or alkoxides—enabling sequential diversification without protecting-group manipulation. This dual reactivity is absent in mono-brominated analogs such as 2-(bromomethyl)pyridine hydrobromide (MW 172.02). The hydrobromide salt form enhances handling stability and solubility versus the free base (CAS 1032650-53-5). The 4-bromo substitution pattern mirrors the para connectivity found in Raf kinase and VEGFR2 inhibitor pharmacophores, making this building block directly relevant to lead optimization campaigns. Procure with confidence: orthogonal functionalization reduces step count and improves synthetic route reliability.

Molecular Formula C6H6Br3N
Molecular Weight 331.83 g/mol
Cat. No. B12956180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(bromomethyl)pyridine hydrobromide
Molecular FormulaC6H6Br3N
Molecular Weight331.83 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)CBr.Br
InChIInChI=1S/C6H5Br2N.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H
InChIKeyNVEHKCMXSBMSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 1190108-35-0): A High-Purity Dual Bromine Pyridine Scaffold for Precision Organic Synthesis


4-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 1190108-35-0, C6H6Br3N, MW 331.83) is a halogenated pyridine derivative with dual bromine substitution at the 2-position (bromomethyl group) and 4-position (ring bromine) of the pyridine core . The compound is supplied as a hydrobromide salt, which enhances handling stability and solubility compared to the free base (4-bromo-2-(bromomethyl)pyridine, CAS 1032650-53-5, MW 250.92) [1]. This heteroaromatic building block serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis, where both the bromomethyl moiety and the aryl bromide can undergo orthogonal functionalization via nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, respectively [2].

Why 4-Bromo-2-(bromomethyl)pyridine hydrobromide Cannot Be Interchanged with In-Class Halogenated Pyridine Analogs


Halogenated pyridine derivatives with bromomethyl substituents constitute a chemically similar but functionally divergent class of building blocks. While compounds such as 2-(bromomethyl)pyridine hydrobromide (CAS 31106-82-8), 2-bromo-4-(bromomethyl)pyridine hydrobromide (CAS 32938-44-6), and 2-bromo-4-(bromomethyl)pyridine (CAS 83004-14-2) share common structural motifs, critical differences in bromine substitution pattern (positional isomerism), molecular weight (172.02 g/mol for mono-brominated analog vs. 331.83 g/mol for target compound), salt form (hydrobromide vs. free base), and commercial purity grade (95% vs. 98%) directly impact reaction stoichiometry, regioselectivity in cross-coupling sequences, crystallization behavior during purification, and ultimately, synthetic route reliability and cost-per-successful-campaign . Substituting one halogenated pyridine building block for another without accounting for these quantifiable differences can lead to unanticipated byproduct formation, reduced yields, or failed coupling reactions—particularly in multi-step syntheses where orthogonal functionalization of the 2-bromomethyl group and 4-aryl bromide is essential to the synthetic strategy [1].

Quantitative Differential Evidence: 4-Bromo-2-(bromomethyl)pyridine hydrobromide vs. Closest Comparators


Purity Grade Differential: 98% Standard vs. 95% Regional Isomer — Implications for Reproducibility and Downstream Purification Burden

4-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 1190108-35-0) is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data provided by commercial suppliers . In contrast, its closest regional isomer comparator—2-bromo-4-(bromomethyl)pyridine hydrobromide (CAS 32938-44-6)—is commercially available at a standard purity specification of 95% . The 3-percentage-point purity differential (98% vs. 95%) represents a 60% reduction in maximum potential impurity burden (2% residual vs. 5% residual), which directly translates to reduced purification requirements following critical coupling steps and improved batch-to-batch consistency in multi-step synthetic sequences.

Purity Specification Quality Assurance Synthetic Reliability

Molecular Weight and Stoichiometric Distinction: 331.83 g/mol Target Compound vs. 172.02 g/mol for Non-Brominated Pyridylmethyl Analog

The target compound (C6H6Br3N, MW 331.83) differs fundamentally from 2-(bromomethyl)pyridine hydrobromide (C6H6BrN·HBr, MW 172.02 for free base) in both molecular composition and synthetic utility . The 4-bromo substitution on the pyridine ring of the target compound introduces a second electrophilic site amenable to orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling chemistry, which is entirely absent in the non-brominated analog. The molecular weight differential (331.83 vs. 172.02 g/mol, a 93% increase) necessitates recalculation of molar equivalents when substituting one compound for another in established synthetic protocols.

Molecular Weight Reaction Stoichiometry Synthetic Planning

Regioisomer Distinction: CAS 1190108-35-0 (4-Br, 2-CH2Br) vs. CAS 32938-44-6 (2-Br, 4-CH2Br) — Differential Cross-Coupling Reactivity

The target compound (4-bromo substitution) and its regional isomer 2-bromo-4-(bromomethyl)pyridine hydrobromide (CAS 32938-44-6; 2-bromo substitution) are regioisomers with identical molecular weight (331.83 g/mol) and formula (C6H6Br3N) but distinct substitution patterns on the pyridine ring . This positional difference critically impacts electronic properties and steric accessibility at the aryl bromide site: the 4-position in the target compound is para to the pyridine nitrogen, conferring different electronic activation and steric environment compared to the 2-position bromine in the comparator, which resides ortho to both the nitrogen and the bromomethyl group [1]. Literature precedent demonstrates that regioisomeric bromomethyl pyridines exhibit divergent reactivity in nucleophilic aromatic substitution and transition metal-catalyzed couplings, with reaction yields and regioselectivity outcomes highly dependent on the specific substitution pattern [2].

Regioselectivity Cross-Coupling Synthetic Route Design

Hydrobromide Salt Form vs. Free Base: Enhanced Handling Stability and Direct Stoichiometric Utility

4-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 1190108-35-0) is supplied as the hydrobromide salt, whereas the corresponding free base (4-bromo-2-(bromomethyl)pyridine, CAS 1032650-53-5) is also commercially available but requires different handling and storage considerations [1]. The hydrobromide salt form (MW 331.83) incorporates one equivalent of HBr (80.91 g/mol) relative to the free base (MW 250.92), conferring increased crystallinity, reduced hygroscopicity, and enhanced bench-top stability during storage and weighing operations [2]. In synthetic applications, the hydrobromide salt can be used directly in basic reaction media, where the HBr is neutralized in situ to liberate the reactive free base; alternatively, the salt form may be preferred for reactions requiring controlled release of the electrophilic bromomethyl species [3].

Salt Form Stability Formulation Compatibility

Validated Application Scenarios for 4-Bromo-2-(bromomethyl)pyridine hydrobromide Based on Quantified Differentiation Evidence


Orthogonal Dual Functionalization in Multi-Step Medicinal Chemistry Synthesis

The presence of two distinct electrophilic sites—a bromomethyl group at the 2-position and an aryl bromide at the 4-position—enables sequential or orthogonal functionalization strategies. The 4-aryl bromide can undergo selective palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids without affecting the 2-bromomethyl moiety, which can subsequently be employed for nucleophilic substitution with amines, thiols, or alkoxides to install a second diversity element [1]. This dual-reactivity profile is absent in mono-brominated analogs such as 2-(bromomethyl)pyridine hydrobromide (MW 172.02), which lacks the aryl bromide site for cross-coupling .

Synthesis of Pyridine-Containing Kinase Inhibitor Intermediates

Halogenated pyridine building blocks featuring bromomethyl substituents are established precursors in the synthesis of Raf kinase and VEGFR2 inhibitor scaffolds, where the pyridine core serves as a key pharmacophoric element [1]. The target compound's 4-bromo substitution pattern places the cross-coupling handle at the para position relative to the pyridine nitrogen, a substitution geometry that mimics the connectivity found in clinically relevant kinase inhibitor cores. The 98% purity specification (vs. 95% for the 2-bromo isomer) provides higher assurance of synthetic reproducibility when scaling lead optimization campaigns [2].

Precursor for Pyridine-Functionalized Fluorescent Chemosensors and Coordination Complexes

The 2-bromomethyl group serves as an alkylation handle for introducing the pyridine moiety into fluorescent chemosensor frameworks, as demonstrated for the structurally related 2-(bromomethyl)pyridine hydrobromide in the synthesis of NBD-based colorimetric and fluorescence sensors [1]. The 4-bromo substitution in the target compound additionally enables post-synthetic modification via cross-coupling to tune photophysical properties or install metal-coordinating ligands. The hydrobromide salt form facilitates direct use in basic alkylation conditions (iPr2EtN, CH3CN, 50 °C) with reported yields of 44% for analogous transformations .

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